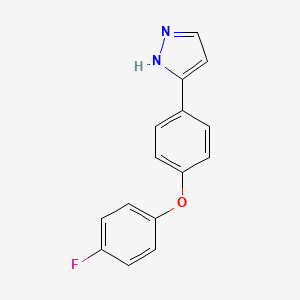
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H10FN2O. The presence of the fluorophenoxy group is believed to enhance its biological activity through improved binding affinity to target proteins.
1. Enzyme Inhibition
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit potent inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic target for Alzheimer's disease. Studies showed that certain derivatives displayed AChE inhibitory activities in the low micromolar range, with specific compounds achieving an pIC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
- Monoamine Oxidase (MAO) : The compound also acts as an inhibitor of MAO-A and MAO-B isoforms. Selective inhibition of MAO-B has implications for treating neurodegenerative disorders, as it can increase dopamine levels in the brain .
2. Antimicrobial Activity
Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the fluorophenoxy group may contribute to enhanced membrane permeability, allowing for greater antibacterial efficacy .
3. Anticancer Potential
Research has suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specific studies highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Fluoro vs. Chloro Substituents : Compounds with fluorine substituents generally exhibited stronger AChE inhibition compared to their chloro counterparts. This suggests that electron-withdrawing groups like fluorine enhance binding affinity due to improved electronic interactions within the enzyme active site .
- Positioning of Functional Groups : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For instance, variations in alkyl chain lengths on nitrogen atoms resulted in altered inhibitory potency against AChE and MAO .
Case Study 1: AChE Inhibition
A study synthesized a series of pyrazole derivatives, including this compound, which were tested for AChE inhibition. The most potent compound demonstrated an pIC50 value of 4.2, indicating strong inhibitory potential comparable to established drugs .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents. These findings were supported by molecular docking studies that provided insights into binding interactions at the molecular level .
特性
分子式 |
C15H11FN2O |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
5-[4-(4-fluorophenoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |
InChIキー |
CGMPMLHCCFCLQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















